![molecular formula C9H11Br2N3 B1662599 Immethridine dihydrobromide CAS No. 699020-93-4](/img/structure/B1662599.png)
Immethridine dihydrobromide
Overview
Description
Immethridine dihydrobromide is a potent and highly selective histamine H3 receptor agonist . It displays 300-fold selectivity over the H4 receptor and does not bind to H1 or H2 receptors at concentrations up to 10 μM .
Molecular Structure Analysis
The molecular formula of this compound is C9H9N3.2HBr . The InChI key is DFVSGZHJSIEEQQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 321.0 . It is soluble in DMSO and water .Scientific Research Applications
1. Immethridine in Neuroinflammatory Diseases
Immethridine dihydrobromide, a selective histamine H3 receptor (H3R) agonist, has been investigated for its therapeutic potential in neuroinflammatory diseases. A study by Shi et al. (2017) explored the use of immethridine in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis (MS). The results demonstrated that immethridine treatment alleviated EAE symptoms. It reduced the percentage of Th1 and Th17 cells in the spleen and down-regulated surface molecules like CD40, CD86, and MHCII on dendritic cells. This suggests that immethridine could inhibit dendritic cell function, presenting a potential therapeutic avenue for EAE and, by extension, MS (Shi et al., 2017).
2. Immethridine as a Histamine H3 Receptor Agonist
Another aspect of immethridine's scientific research applications relates to its role as a potent and highly selective histamine H3 receptor agonist. Kitbunnadaj et al. (2004) identified immethridine as a novel agonist with high affinity and selectivity for the human histamine H3 receptor. This study highlights its potential in medical research for modulating histamine-related physiological processes (Kitbunnadaj et al., 2004).
Mechanism of Action
Immethridine dihydrobromide is a potent and highly selective histamine H3 receptor (H3R) agonist . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the histamine H3 receptor (H3R) . The H3R is an important factor in the pathophysiology of various diseases, including multiple sclerosis .
Mode of Action
This compound acts as an agonist for the H3R . It binds to the H3R with high selectivity, displaying 300-fold selectivity over the H4 receptor .
Biochemical Pathways
The activation of H3R by this compound affects various biochemical pathways. For instance, it has been shown to inhibit the function of dendritic cells, which play a crucial role in the immune response . Specifically, this compound changes the expression profiles of cytokines in dendritic cells and inhibits the expression of co-stimulatory molecules such as CD40 and CD86 . Furthermore, it inhibits the antigen-presenting function of dendritic cells and T cell differentiation induced by dendritic cells .
Pharmacokinetics
It has been used in clinical trials, indicating that it has acceptable bioavailability .
Result of Action
The activation of H3R by this compound leads to various molecular and cellular effects. For instance, it has been shown to alleviate experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis . The treatment of EAE with this compound resulted in a decrease in the percentage of Th1 and Th17 cells in the spleen and down-regulation of surface molecules such as CD40, CD86, or MHCII on dendritic cells .
Safety and Hazards
properties
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)pyridine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNKWHIKNDIVDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2=CN=CN2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587878 | |
Record name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
699020-93-4 | |
Record name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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